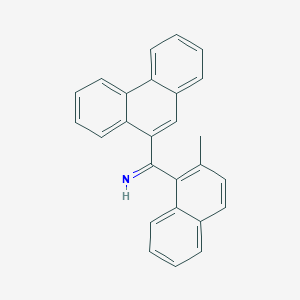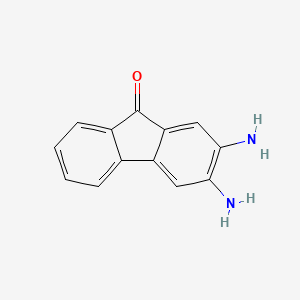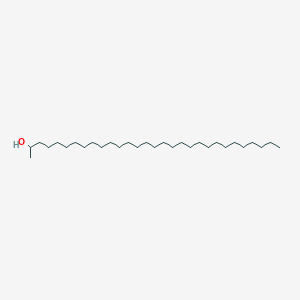
Phenol, chloro-5-methyl-2-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom, a methyl group, and an isopropyl group. It is commonly referred to as chlorothymol.
準備方法
Synthetic Routes and Reaction Conditions: Phenol, chloro-5-methyl-2-(1-methylethyl)- can be synthesized through various methods. One common method involves the chlorination of thymol (5-methyl-2-(1-methylethyl)phenol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at room temperature and yields the desired chlorinated product .
Industrial Production Methods: Industrial production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions: Phenol, chloro-5-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of chlorinated quinones.
Reduction: Formation of 5-methyl-2-(1-methylethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
Phenol, chloro-5-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its antimicrobial properties and potential use as a disinfectant.
Medicine: Investigated for its potential therapeutic effects, including antifungal and antibacterial activities.
Industry: Used in the formulation of antiseptic and disinfectant products.
作用機序
The mechanism of action of phenol, chloro-5-methyl-2-(1-methylethyl)- primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. It targets various molecular pathways involved in maintaining cell membrane integrity and function .
類似化合物との比較
Phenol, chloro-5-methyl-2-(1-methylethyl)- can be compared with other similar compounds such as:
Thymol (5-methyl-2-(1-methylethyl)phenol): Lacks the chlorine substitution, making it less potent as an antimicrobial agent.
Carvacrol (5-isopropyl-2-methylphenol): Similar structure but lacks the chlorine atom, resulting in different antimicrobial properties.
Chlorothymol (4-chloro-2-isopropyl-5-methylphenol): Another name for the same compound, emphasizing its chlorinated nature.
The uniqueness of phenol, chloro-5-methyl-2-(1-methylethyl)- lies in its chlorinated structure, which enhances its antimicrobial properties compared to its non-chlorinated counterparts.
特性
CAS番号 |
12001-44-4 |
|---|---|
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
3-chloro-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)10-8(11)4-7(3)5-9(10)12/h4-6,12H,1-3H3 |
InChIキー |
RPTBHWFXUBPYRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



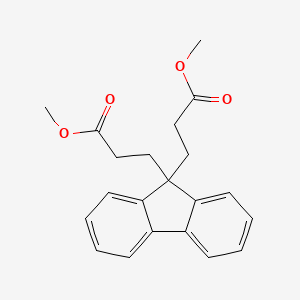
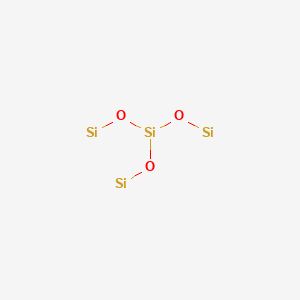


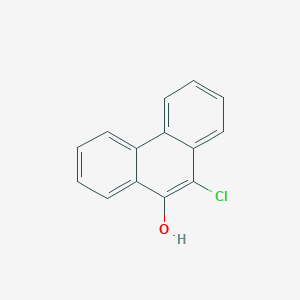
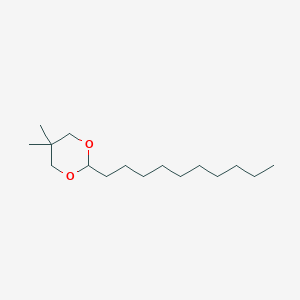
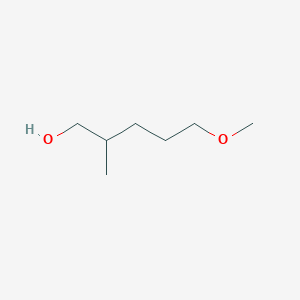
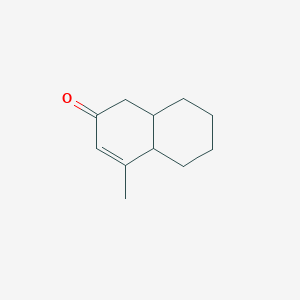
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
